arsane CAS No. 6430-24-6](/img/structure/B14736407.png)
[2,2-Difluoro-1,3-bis(trifluoromethyl)cyclopropyl](dimethyl)arsane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-1,3-bis(trifluoromethyl)cyclopropylarsane is a unique organoarsenic compound characterized by its cyclopropyl ring substituted with difluoro and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1,3-bis(trifluoromethyl)cyclopropylarsane typically involves the cycloaddition reaction of 2-trifluoromethyl-1,3-conjugated enynes with 2,2,2-trifluorodiazoethane. This reaction proceeds smoothly under transition-metal and base-free conditions, affording the expected cycloaddition products in good to excellent yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the cycloaddition reaction mentioned above suggests that it could be adapted for larger-scale synthesis with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluoro-1,3-bis(trifluoromethyl)cyclopropylarsane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of arsenic oxides.
Reduction: Reduction reactions can convert the arsenic center to lower oxidation states.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylarsane group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of suitable catalysts.
Major Products Formed
Oxidation: Arsenic oxides and fluorinated cyclopropyl derivatives.
Reduction: Reduced arsenic species and corresponding cyclopropyl derivatives.
Substitution: Substituted cyclopropyl derivatives with various functional groups.
Applications De Recherche Scientifique
2,2-Difluoro-1,3-bis(trifluoromethyl)cyclopropylarsane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Medicine: Investigated for its potential use in drug design and development.
Mécanisme D'action
The mechanism by which 2,2-Difluoro-1,3-bis(trifluoromethyl)cyclopropylarsane exerts its effects involves interactions with molecular targets and pathways. The compound’s unique structure allows it to interact with specific enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may modulate signal transduction and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Poly[4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole-co-tetrafluoroethylene]: A fluorinated polymer with applications in electrochemical and electronic devices.
2,2-Bis(trifluoromethyl)-1,3-dioxolane: A compound used in proteomics research and as a reagent in organic synthesis.
Uniqueness
2,2-Difluoro-1,3-bis(trifluoromethyl)cyclopropylarsane is unique due to its combination of difluoro and trifluoromethyl groups on a cyclopropyl ring, coupled with a dimethylarsane moiety. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Propriétés
Numéro CAS |
6430-24-6 |
|---|---|
Formule moléculaire |
C7H7AsF8 |
Poids moléculaire |
318.04 g/mol |
Nom IUPAC |
[2,2-difluoro-1,3-bis(trifluoromethyl)cyclopropyl]-dimethylarsane |
InChI |
InChI=1S/C7H7AsF8/c1-8(2)4(7(14,15)16)3(5(4,9)10)6(11,12)13/h3H,1-2H3 |
Clé InChI |
LCIUIJBMEPDUGT-UHFFFAOYSA-N |
SMILES canonique |
C[As](C)C1(C(C1(F)F)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


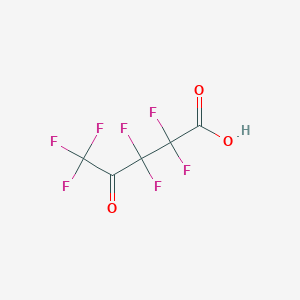
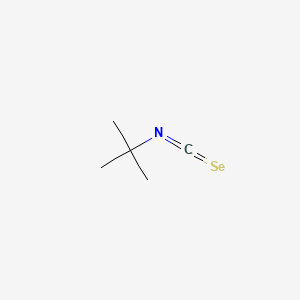
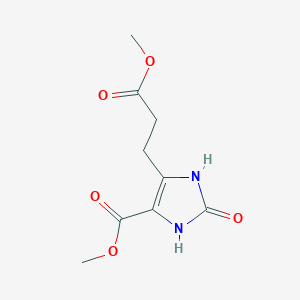
![acetic acid;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B14736349.png)
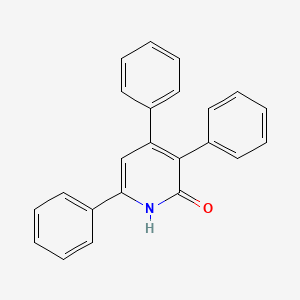
![Bicyclo[3.2.1]oct-6-ene](/img/structure/B14736362.png)

![2,5-Bis[methyl(propan-2-yl)amino]benzene-1,4-diyl diacetate](/img/structure/B14736381.png)
![Methyl 3-bromo-2-[nitro(phenyl)methyl]-4-oxo-4-phenylbutanoate](/img/structure/B14736384.png)

![N-[(4-{2-[(2H-1,3-Benzodioxol-5-yl)methylidene]hydrazinecarbonyl}phenyl)methyl]-N,4-dimethylbenzene-1-sulfonamide](/img/structure/B14736401.png)
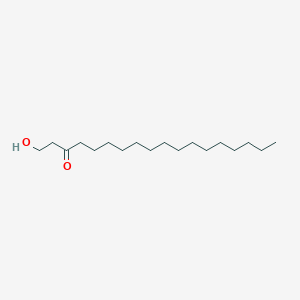
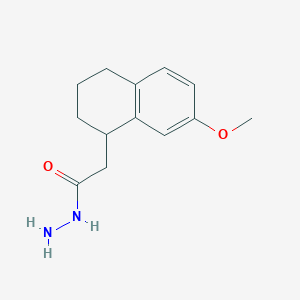
![3-chloro-4-[[2-chloro-4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline](/img/structure/B14736405.png)
